3-(3-methoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1040667-95-5
Cat. No.: VC11961265
Molecular Formula: C22H16N4O3S2
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040667-95-5 |
|---|---|
| Molecular Formula | C22H16N4O3S2 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H16N4O3S2/c1-28-16-9-5-8-15(12-16)26-21(27)19-17(10-11-30-19)23-22(26)31-13-18-24-20(25-29-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
| Standard InChI Key | JSKCYPGQJTVSOV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5 |
| Canonical SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system combining thiophene and pyrimidine rings, known for its planar geometry and π-electron richness, which facilitates interactions with biological targets .
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3-Methoxyphenyl substituent: Attached at position 3, this aryl group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.
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[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl moiety: The oxadiazole ring contributes rigidity and hydrogen-bonding capacity, while the sulfanyl linker improves solubility and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1040667-95-5 |
| Molecular Formula | C₂₂H₁₆N₄O₃S₂ |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 3-(3-Methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
| SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5 |
| Topological Polar Surface Area | 113 Ų (calculated) |
Synthetic Methodologies
General Approach
Synthesis typically follows a multi-step sequence involving:
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Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions to yield the thieno[3,2-d]pyrimidin-4-one scaffold .
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Oxadiazole Installation: Reaction of a nitrile intermediate with hydroxylamine, followed by cyclization in the presence of carboxylic acid derivatives to form the 1,2,4-oxadiazole ring .
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Functionalization: Mitsunobu or nucleophilic substitution reactions to introduce the 3-methoxyphenyl and sulfanyl groups .
Optimization Challenges
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Regioselectivity: Ensuring correct positioning of substituents during cyclization steps requires careful control of reaction temperature and catalysts (e.g., POCl₃ for pyrimidine ring closure) .
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Yield Improvement: Multi-gram synthesis (66–99% yields) has been achieved using one-pot methodologies that minimize intermediate isolation .
Biological Activities and Mechanisms
Antiproliferative Effects
Thieno[3,2-d]pyrimidine derivatives exhibit pronounced activity against cancer cell lines, with IC₅₀ values often <10 μM . Key mechanisms include:
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Kinase Inhibition: Structural analogs inhibit ATR kinase and PI3K-related kinases (PIKKs), disrupting DNA damage repair pathways in malignancies .
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Apoptosis Induction: Activation of caspase-3/7 observed in leukemia L1210 cells treated with halogenated derivatives .
Table 2: Comparative Bioactivity of Thienopyrimidine Analogs
Therapeutic Applications and Development
Oncology
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Combination Therapy: Synergy with DNA-damaging agents (e.g., cisplatin) due to ATR kinase inhibition, potentiating cytotoxic effects .
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Targeted Drug Design: Computational docking studies predict strong binding to the menin-MLL1 interaction site (ΔG = −9.2 kcal/mol), relevant in leukemia .
Central Nervous System Disorders
The methoxyphenyl group’s ability to cross the blood-brain barrier suggests potential in neurodegenerative diseases, though in vivo data remain scarce .
Comparative Analysis with Structural Analogs
Substituent Impact on Bioactivity
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Oxadiazole vs. Thiazole: Replacement of oxadiazole with thiazole (as in WO2017207387A1 ) reduces kinase affinity by 40%, highlighting the critical role of the oxadiazole’s electron-deficient ring.
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Methoxy Positioning: Para-methoxy analogs (e.g., PubChem CID 27373228 ) show 30% lower cytotoxicity than the meta-substituted variant discussed here, likely due to steric hindrance in ortho-positioned targets .
Table 3: Physicochemical Comparison with Analogous Compounds
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